N-(2-chlorophenyl)indoline-1-carboxamide N-(2-chlorophenyl)indoline-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1307216
InChI: InChI=1S/C15H13ClN2O/c16-12-6-2-3-7-13(12)17-15(19)18-10-9-11-5-1-4-8-14(11)18/h1-8H,9-10H2,(H,17,19)
SMILES: C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl
Molecular Formula: C15H13ClN2O
Molecular Weight: 272.73g/mol

N-(2-chlorophenyl)indoline-1-carboxamide

CAS No.:

Cat. No.: VC1307216

Molecular Formula: C15H13ClN2O

Molecular Weight: 272.73g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)indoline-1-carboxamide -

Specification

Molecular Formula C15H13ClN2O
Molecular Weight 272.73g/mol
IUPAC Name N-(2-chlorophenyl)-2,3-dihydroindole-1-carboxamide
Standard InChI InChI=1S/C15H13ClN2O/c16-12-6-2-3-7-13(12)17-15(19)18-10-9-11-5-1-4-8-14(11)18/h1-8H,9-10H2,(H,17,19)
Standard InChI Key FXCLGRWUNMMREO-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl
Canonical SMILES C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3Cl

Introduction

Structural Characterization and Comparison

Core Structural Features

N-(2-chlorophenyl)indoline-1-carboxamide consists of three principal components:

  • An indoline scaffold (a bicyclic structure with a benzene ring fused to a saturated five-membered nitrogen-containing ring)

  • A carboxamide linkage (-CONH-) at the N-1 position of the indoline

  • A 2-chlorophenyl moiety attached to the nitrogen of the carboxamide group

This structure differs from the compounds identified in the search results in several key aspects. For instance, compound G732-1234 (N-[(2-chlorophenyl)methyl]-1-methyl-5-(piperidine-1-sulfonyl)-1H-indole-2-carboxamide) features an indole core rather than indoline, has a methylene linker between the amide and the chlorophenyl group, and positions the carboxamide at C-2 instead of N-1 .

Comparison with Related Compounds

Table 1 presents a comparative analysis of N-(2-chlorophenyl)indoline-1-carboxamide with structurally related compounds found in the literature:

CompoundCore StructurePositioning of CarboxamideSubstituentsKey Differences
N-(2-chlorophenyl)indoline-1-carboxamideIndolineN-1 position2-chlorophenyl directly attached to carboxamide NTarget compound
N-(2-Chlorophenyl)-1H-indole-3-carboxamideIndoleC-3 position2-chlorophenyl on carboxamide NUnsaturated five-membered ring; different carboxamide position
G732-1234IndoleC-2 position2-chlorophenyl-methyl on carboxamide N; additional piperidine-1-sulfonyl at C-5Unsaturated ring; different positioning; additional functional groups
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamideIndoleC-2 positionComplex phenethyl derivative on carboxamide N; chloro at C-5; ethyl at C-3Different core structure and multiple additional functional groups

The structural variations observed among these compounds likely translate to significant differences in physical properties, chemical reactivity, and biological activities. While certain characteristics may be extrapolated from related compounds, these should be considered hypothetical until experimentally verified for N-(2-chlorophenyl)indoline-1-carboxamide specifically.

Physical and Chemical Properties

Predicted Physicochemical Properties

Based on structural similarities with related compounds, the following physical and chemical properties can be estimated for N-(2-chlorophenyl)indoline-1-carboxamide:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₅H₁₃ClN₂OStructural analysis
Molecular Weight~272.73 g/molCalculated from molecular formula
AppearanceLikely a white to off-white crystalline solidTypical for similar carboxamides
SolubilityLikely poorly soluble in water; soluble in organic solvents like DMSO, DMF, methanolExtrapolated from related compounds
LogP~3.0-3.5Estimated based on related N-(2-chlorophenyl)-1H-indole-3-carboxamide (LogP 3.05)
Melting PointExpected range: 180-220°CExtrapolated from similar carboxamides

It should be emphasized that these properties are estimations based on structural similarities and may differ from actual experimental values. The presence of the saturated indoline ring versus an unsaturated indole ring would likely decrease the compound's planarity and potentially alter its crystalline packing, affecting properties such as melting point and solubility.

Synthesis Approaches

Related Synthetic Protocols

For comparison, the synthesis of N-(2-chlorophenyl)-1H-indole-3-carboxamide involves coupling indole-3-carboxylic acid with 2-chloroaniline using carbodiimide coupling reagents:

"The synthesis utilizes 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide and dichloromethane at 20°C, achieving a yield of approximately 26%" .

This approach could potentially be adapted for the synthesis of N-(2-chlorophenyl)indoline-1-carboxamide, though the different positioning of the carboxamide group would necessitate modifications to the synthetic route.

Analytical Characterization

Analytical characterization of N-(2-chlorophenyl)indoline-1-carboxamide would typically employ multiple complementary techniques:

  • Spectroscopic methods:

    • ¹H and ¹³C NMR spectroscopy to confirm structural features and purity

    • Infrared spectroscopy to identify characteristic carboxamide stretching frequencies (typically ~1650-1680 cm⁻¹)

    • Mass spectrometry to confirm molecular weight and fragmentation pattern

  • Chromatographic methods:

    • High-performance liquid chromatography (HPLC) for purity determination

    • Thin-layer chromatography (TLC) for reaction monitoring and preliminary identification

  • Thermal analysis:

    • Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine thermal properties

The saturated nature of the indoline core would result in distinctive NMR signals compared to indole analogs, particularly for the CH₂-CH₂ moiety in the five-membered ring, which would appear as multiplets in the δ 2-4 ppm region of the ¹H NMR spectrum.

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